molecular formula C10H4BrClF3N B1334246 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline CAS No. 683274-52-4

3-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Cat. No. B1334246
CAS RN: 683274-52-4
M. Wt: 310.5 g/mol
InChI Key: NIZYLEKJSBTGJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves the introduction of various substituents to the quinoline core. For instance, the synthesis of 2,3-bis(bromomethyl)quinoxaline derivatives with different substituents at the 6- and/or 7-positions has been reported, with some derivatives showing notable antibacterial activity . Additionally, a range of 2-substituted 3-(trifluoromethyl)quinoxalines has been synthesized from 3-(trifluoromethyl)quinoxalin-2(1H)-one, including derivatives with bromo and chloro groups . These methods could potentially be adapted for the synthesis of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray diffraction. For example, the crystal and molecular structures of isomeric chloro-(methylthio)quinolines have been determined, providing insights into the attractive interactions between ortho-situated heteroatoms . Similarly, the structure of 3-bromomethyl-2-chloro-quinoline has been analyzed, revealing intramolecular hydrogen bonding and stabilization by Van der Waals forces . These studies highlight the importance of molecular geometry and interatomic interactions in the stability and reactivity of quinoline derivatives.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, which are influenced by the nature of their substituents. The presence of bromo, chloro, and trifluoromethyl groups can affect the reactivity of the compound, potentially leading to a range of chemical transformations. The papers provided do not detail specific reactions for this compound, but they do discuss the reactivity of related compounds, which can provide a basis for predicting the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the molecular structure and the nature of the substituents. For example, the crystal structure of a 3-(bromomethyl)quinoline derivative has been investigated, providing data on its crystalline system and space group . Such structural information is essential for understanding the physical properties of these compounds. The papers provided do not offer direct data on the physical and chemical properties of this compound, but they do provide a context for understanding how similar compounds might behave.

Scientific Research Applications

Antimicrobial and Antimalarial Properties

3-Bromo-4-chloro-2-(trifluoromethyl)quinoline derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities. Studies have shown that these compounds exhibit significant antimicrobial activity against various microorganisms and antimalarial activity towards Plasmodium falciparum (Parthasaradhi et al., 2015).

Chemical Reactivity and Structural Elaboration

Research on the structural elaboration of this compound and related compounds has provided insights into their chemical reactivity. Studies have explored the acid-catalyzed cyclization-condensation processes and the generation of organolithium intermediates for further functionalization (Marull & Schlosser, 2003).

Synthesis of Derivatives and Antitumor Activities

Various derivatives of this compound have been synthesized, and their antitumor activities have been evaluated. Compounds such as 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives have shown significant inhibition of the growth of cancer cells compared to standard drugs like Vinblastine (El-Agrody et al., 2012).

Photophysical Analyses and Biomolecular Binding

New series of this compound derivatives have been synthesized and analyzed for their photophysical properties. Studies have indicated intraligand and charge-transfer type transitions in these compounds. Additionally, their strong interactions with ct-DNA were observed, which could be attributed to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).

Crystal Structure and Molecular Analysis

The crystal structure and molecular analysis of this compound and its derivatives have been extensively studied. Research in this area includes X-ray diffraction methods, density functional theory (DFT) calculations, and the examination of molecular electrostatic potential and frontier molecular orbitals (Zhou et al., 2022).

Mechanism of Action

The biological activities of trifluoromethylpyridine (TFMP) derivatives, which include quinoline derivatives, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

When handling “3-Bromo-4-chloro-2-(trifluoromethyl)quinoline”, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Use only under a chemical fume hood. Avoid breathing dust. Do not ingest .

Future Directions

The unique properties of fluorine-containing compounds, including quinoline derivatives, have led to their widespread application in the fields of pharmaceuticals, pesticides, and materials. It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

3-bromo-4-chloro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-7-8(12)5-3-1-2-4-6(5)16-9(7)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZYLEKJSBTGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382348
Record name 3-bromo-4-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

683274-52-4
Record name 3-bromo-4-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 683274-52-4
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